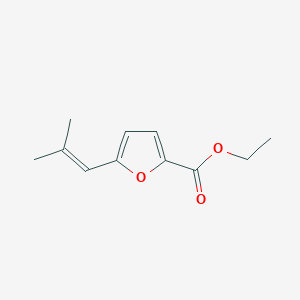
1-(5-Carbethoxy-2-furanyl)-2-methyl-1-propene
Cat. No. B8386107
M. Wt: 194.23 g/mol
InChI Key: XSNHFXAXHKTCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04518609
Procedure details


To a suspension of 24.2 g (0.056 mol) of isopropyltriphenylphosphonium iodide in 300 mL of THF at -20° C. was added 37.3 mL of a 1.5M solution of n-BuLi (0.056 mol) in hexane over a 20-min period. The dark brown solution was warmed to 0° C. and maintained at this temperature for 30 min, when almost all of the solid phosphonium salt had disappeared. A solution of 9.42 g (0.056 mol) of 2-carbethoxy-5-furaldehyde in 20 mL of THF was added over a period of 10 min. The resulting clear yellow solution was stirred at room temperature for 20 h and at 50°-60° C. for 1 h. The mixture was diluted with 500 mL of brine and 300 mL of Et2O. The organic layer was washed twice with 300 mL of brine, dried (Na2SO4), and evaporated to afford 11.0 g of the crude product, which was purified on 150 g of SiO2 (12.5% Et2O/hexane) to give 9.0 g of the pure product as a very pale yellow oil: IR (film) 2990, 2950, 1720, 1670, 1590, 1510, 1460, 1380, 1350, 1320, 1270, 1230, 1190, 1160, 1140, 1030, 980, 850, 800, 760 cm-1 ; 1H NMR (CDCl3) δ1.25 (t, J=7 Hz, 3, CO2CH2CH3), 6.05 (s, 1, C=CH), 6.17 (d, J=4 Hz, 1, 3'H), 7.07 (d, J=4 Hz, 1, 4'H); MS calcd for C11H14O3 194.0943, found 194.0946.


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two






Name
brine
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers


|
REACTION_CXSMILES
|
[I-].[CH:2]([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)([CH3:4])[CH3:3].[Li]CCCC.[PH4+].[C:30]([C:35]1[O:36][C:37]([CH:40]=O)=[CH:38][CH:39]=1)([O:32][CH2:33][CH3:34])=[O:31]>C1COCC1.CCCCCC.[Cl-].[Na+].O.CCOCC>[C:30]([C:35]1[O:36][C:37]([CH:40]=[C:2]([CH3:4])[CH3:3])=[CH:38][CH:39]=1)([O:32][CH2:33][CH3:34])=[O:31] |f:0.1,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
24.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].C(C)(C)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[PH4+]
|
Step Four
|
Name
|
|
|
Quantity
|
9.42 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OCC)C=1OC(=CC1)C=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Five
|
Name
|
brine
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting clear yellow solution was stirred at room temperature for 20 h and at 50°-60° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at this temperature for 30 min
|
|
Duration
|
30 min
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed twice with 300 mL of brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford 11.0 g of the crude product, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified on 150 g of SiO2 (12.5% Et2O/hexane)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(OCC)C1=CC=C(O1)C=C(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

